molecular formula C15H17NO2S B14372446 O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate CAS No. 90279-80-4

O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate

Cat. No.: B14372446
CAS No.: 90279-80-4
M. Wt: 275.4 g/mol
InChI Key: CKMUKOWOIQLICD-UHFFFAOYSA-N
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Description

O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate is an organic compound with the molecular formula C15H17NO2S This compound is characterized by the presence of a benzyl group, a butoxy group, a cyano group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate typically involves the reaction of benzyl alcohol with 3-butoxy-2-cyanoprop-2-enethioic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl 3-butoxy-2-cyanoprop-2-enethioate: Unique due to its specific functional groups and thioester linkage.

    O-Benzyl 3-butoxy-2-cyanoprop-2-enethioamide: Similar structure but with an amide group instead of a thioester.

    O-Benzyl 3-butoxy-2-cyanoprop-2-enethioether: Contains an ether linkage instead of a thioester.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the thioester linkage distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

90279-80-4

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

O-benzyl 3-butoxy-2-cyanoprop-2-enethioate

InChI

InChI=1S/C15H17NO2S/c1-2-3-9-17-12-14(10-16)15(19)18-11-13-7-5-4-6-8-13/h4-8,12H,2-3,9,11H2,1H3

InChI Key

CKMUKOWOIQLICD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(C#N)C(=S)OCC1=CC=CC=C1

Origin of Product

United States

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